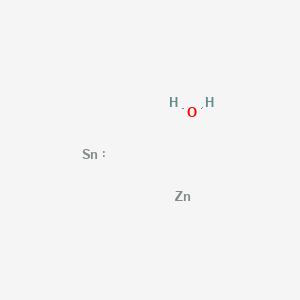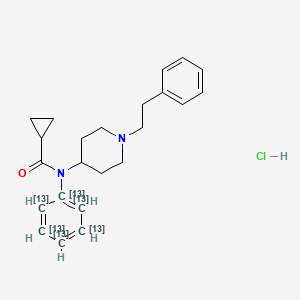
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Phenethyl Substitution: The phenethyl group is introduced via a nucleophilic substitution reaction.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is formed through an amide coupling reaction.
Isotopic Labeling: The phenyl-13C6 group is incorporated using isotopically labeled reagents.
Hydrochloride Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopropanecarboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
Analytical Chemistry: Used as a standard for isotopic labeling studies.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules.
Biology
Pharmacology: Investigated for its potential as an analgesic or anesthetic agent.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Chemical Manufacturing: Utilized in the production of specialized chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:
Receptor Binding: The compound may bind to opioid receptors, leading to analgesic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in pain signaling pathways.
Ion Channel Modulation: The compound could modulate ion channels, affecting neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Sufentanil: Another synthetic opioid with high potency.
Remifentanil: A short-acting synthetic opioid.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is unique due to its isotopic labeling, which makes it valuable for research applications involving mass spectrometry and other analytical techniques.
Propiedades
Fórmula molecular |
C23H29ClN2O |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2+1,5+1,6+1,9+1,10+1,21+1; |
Clave InChI |
OQSQBRBFHQCCAD-CTMSWTJYSA-N |
SMILES isomérico |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4.Cl |
SMILES canónico |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)

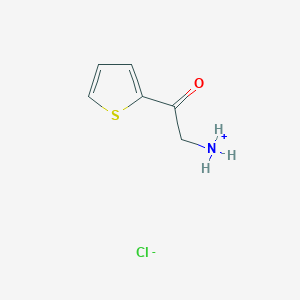
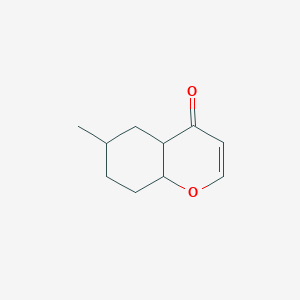
![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)



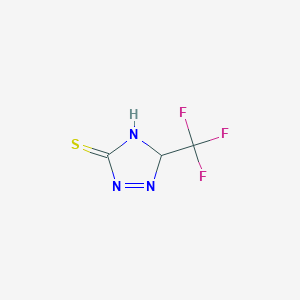
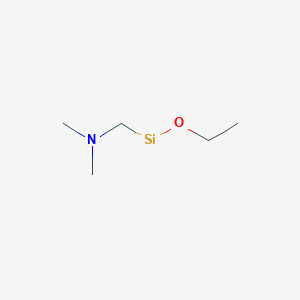
![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
